molecular formula C10H6BrNO2 B1512372 7-Bromoquinoline-8-carboxylic acid CAS No. 1426144-84-4

7-Bromoquinoline-8-carboxylic acid

Cat. No. B1512372
CAS RN: 1426144-84-4
M. Wt: 252.06 g/mol
InChI Key: OCMNEDZJFXQIEO-UHFFFAOYSA-N
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Description

7-Bromoquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 1426144-84-4 . It has a molecular weight of 252.07 and its IUPAC name is this compound . It is stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)C1=C2N=CC=CC2=CC=C1Br . This indicates that the compound contains a carboxylic acid group attached to the 8-position of a quinoline ring, which is brominated at the 7-position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, carboxylic acids in general are known to undergo a variety of reactions. They can undergo direct nucleophilic acyl substitution, although this is difficult because –OH is a poor leaving group . It’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 252.07 .

Scientific Research Applications

Photolabile Protecting Group

Brominated Hydroxyquinoline as a photolabile protecting group for carboxylic acids showcases enhanced single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its improved solubility and low fluorescence are beneficial for caging biological messengers, demonstrating its utility in biochemistry and pharmacology (Fedoryak & Dore, 2002).

Antibacterial Properties

8-Nitrofluoroquinolone Derivatives , including those derived from a similar structural framework, have shown promising antibacterial activities against both gram-positive and gram-negative strains. These compounds, particularly those with lipophilic groups, exhibit good activity against S. aureus, highlighting their potential in developing new antibacterial agents (Al-Hiari et al., 2007).

Excited-State Intramolecular Double Proton Transfer

7-Hydroxyquinoline-8-carboxylic acid has been studied for its excited-state intramolecular double proton transfer (ESIDPT), evidencing a cooperative and efficient proton relay system. This property is critical in understanding the photophysics and photochemistry of such compounds, offering insights into their potential applications in photochemical and photophysical studies (Tang et al., 2011).

Iron-Catalyzed Ortho-Alkylation

The Iron-Catalyzed Ortho-Alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides demonstrates high yields and regioselectivity, underlining the compound's significance in organic synthesis and drug discovery. This methodology facilitates the direct modification of carboxamides, expanding the toolkit available for the construction of complex molecules (Fruchey et al., 2014).

Fluorescent Brightening Agents

The Synthesis of 2-Aryl-6-substituted Quinolines and their application as fluorescent brightening agents illustrate the compound's role in materials science. This research underscores the potential of 7-Bromoquinoline-8-carboxylic acid derivatives in developing new materials with enhanced optical properties (Rangnekar & Shenoy, 1987).

Safety and Hazards

The safety information for 7-Bromoquinoline-8-carboxylic acid includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, future research may focus on the synthesis of new quinoline derivatives and their functionalization for biological and pharmaceutical activities .

properties

IUPAC Name

7-bromoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMNEDZJFXQIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858655
Record name 7-Bromoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1426144-84-4
Record name 7-Bromoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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